molecular formula C19H22Cl2O4 B14640410 Buta-1,3-diene;1,1-dichloroethene;2-methylidenebutanedioic acid;styrene CAS No. 56329-67-0

Buta-1,3-diene;1,1-dichloroethene;2-methylidenebutanedioic acid;styrene

Cat. No.: B14640410
CAS No.: 56329-67-0
M. Wt: 385.3 g/mol
InChI Key: AVCGCLRCDUEVCQ-UHFFFAOYSA-N
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Description

Butanedioic acid, methylene-, polymer with 1,3-butadiene, 1,1-dichloroethene and ethenylbenzene is a complex polymer that combines multiple monomers to create a versatile material. This compound is known for its unique properties, which make it useful in various industrial applications. The polymer is formed through the polymerization of butanedioic acid, methylene-, 1,3-butadiene, 1,1-dichloroethene, and ethenylbenzene, resulting in a material with enhanced chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, methylene-, polymer with 1,3-butadiene, 1,1-dichloroethene and ethenylbenzene involves several steps:

    Polymerization of Monomers: The polymerization process begins with the individual monomers - butanedioic acid, methylene-, 1,3-butadiene, 1,1-dichloroethene, and ethenylbenzene. These monomers are subjected to radical polymerization, where initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to generate free radicals that initiate the polymerization process.

    Reaction Conditions: The polymerization reaction is typically carried out in a solvent such as toluene or xylene at elevated temperatures (around 60-80°C) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

    Post-Polymerization Processing: After polymerization, the resulting polymer is purified through precipitation in a non-solvent such as methanol or ethanol, followed by drying under vacuum to remove any residual solvents.

Industrial Production Methods

In industrial settings, the production of this polymer is scaled up using continuous polymerization reactors. These reactors allow for precise control over reaction conditions, ensuring consistent polymer quality. The process involves:

    Continuous Feeding of Monomers: Monomers are continuously fed into the reactor along with the initiator and solvent.

    Temperature and Pressure Control: The reactor maintains optimal temperature and pressure conditions to facilitate efficient polymerization.

    Product Recovery: The polymer is continuously removed from the reactor, precipitated, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, methylene-, polymer with 1,3-butadiene, 1,1-dichloroethene and ethenylbenzene undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, particularly at the butadiene units, leading to the formation of epoxides or hydroxyl groups.

    Reduction: Reduction reactions can occur at the 1,1-dichloroethene units, converting them to ethylene units.

    Substitution: The polymer can undergo substitution reactions, where functional groups such as hydroxyl or amino groups are introduced into the polymer chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄). These reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used in organic solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or organic solvents.

Major Products Formed

    Oxidation: Epoxides, hydroxyl groups, and carboxylic acids.

    Reduction: Ethylene units and other reduced hydrocarbons.

    Substitution: Hydroxylated or aminated polymer derivatives.

Scientific Research Applications

Butanedioic acid, methylene-, polymer with 1,3-butadiene, 1,1-dichloroethene and ethenylbenzene has a wide range of scientific research applications:

    Chemistry: The polymer is used as a precursor for the synthesis of advanced materials, including copolymers and block polymers. Its unique structure allows for the creation of materials with tailored properties.

    Biology: In biological research, the polymer is used as a scaffold for drug delivery systems. Its biocompatibility and ability to encapsulate drugs make it an ideal candidate for targeted drug delivery.

    Medicine: The polymer is explored for its potential in creating medical devices such as stents and implants

    Industry: In industrial applications, the polymer is used in the production of adhesives, coatings, and sealants. Its chemical resistance and durability make it suitable for harsh environments.

Mechanism of Action

The mechanism of action of butanedioic acid, methylene-, polymer with 1,3-butadiene, 1,1-dichloroethene and ethenylbenzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The polymer can interact with cellular membranes, proteins, and nucleic acids, depending on its functionalization.

    Pathways Involved: The polymer can modulate cellular pathways such as signal transduction, gene expression, and protein synthesis. Its ability to encapsulate and release bioactive molecules allows it to influence these pathways effectively.

Comparison with Similar Compounds

Butanedioic acid, methylene-, polymer with 1,3-butadiene, 1,1-dichloroethene and ethenylbenzene can be compared with other similar compounds:

    Butanedioic acid, methylene-, polymer with 1,3-butadiene and ethenylbenzene: This polymer lacks the 1,1-dichloroethene component, resulting in different chemical and physical properties.

    Butanedioic acid, methylene-, polymer with 1,3-butadiene and 2-hydroxyethyl 2-propenoate: The presence of 2-hydroxyethyl 2-propenoate introduces hydroxyl groups, enhancing the polymer’s hydrophilicity and reactivity.

    Butanedioic acid, methylene-, polymer with 1,3-butadiene and ethylbenzene: The substitution of ethenylbenzene with ethylbenzene affects the polymer’s thermal stability and mechanical properties.

Conclusion

Butanedioic acid, methylene-, polymer with 1,3-butadiene, 1,1-dichloroethene and ethenylbenzene is a versatile polymer with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable material for various scientific and industrial purposes. The polymer’s ability to undergo diverse chemical reactions and its compatibility with different functional groups further enhance its utility in advanced material synthesis and applications.

Properties

CAS No.

56329-67-0

Molecular Formula

C19H22Cl2O4

Molecular Weight

385.3 g/mol

IUPAC Name

buta-1,3-diene;1,1-dichloroethene;2-methylidenebutanedioic acid;styrene

InChI

InChI=1S/C8H8.C5H6O4.C4H6.C2H2Cl2/c1-2-8-6-4-3-5-7-8;1-3(5(8)9)2-4(6)7;1-3-4-2;1-2(3)4/h2-7H,1H2;1-2H2,(H,6,7)(H,8,9);3-4H,1-2H2;1H2

InChI Key

AVCGCLRCDUEVCQ-UHFFFAOYSA-N

Canonical SMILES

C=CC=C.C=CC1=CC=CC=C1.C=C(CC(=O)O)C(=O)O.C=C(Cl)Cl

Related CAS

56329-67-0

Origin of Product

United States

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